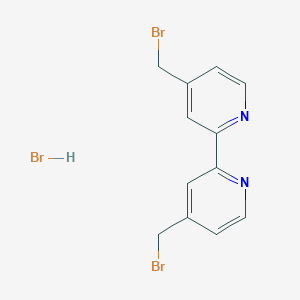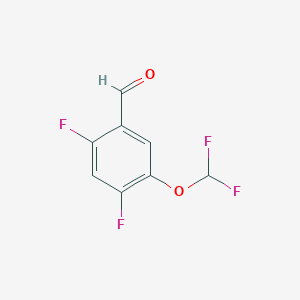![molecular formula C6H6N4 B13112210 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave irradiation and tandem reactions has been demonstrated to be effective in producing these compounds in good-to-excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of enaminonitriles and benzohydrazides in microwave-mediated reactions has been shown to be effective .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of enaminonitriles with benzohydrazides under microwave conditions yields triazolo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. These compounds exhibit various pharmacological activities, including acting as enzyme inhibitors, antimicrobial agents, and anticancer agents . Additionally, they are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mecanismo De Acción
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, modulating the activity of enzymes involved in various biological processes. For example, they have been shown to inhibit enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways .
Comparación Con Compuestos Similares
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be compared with other similar compounds, such as triazolothiadiazines and triazolopyridines. These compounds share similar structural features but differ in their biological activities and applications. For instance, triazolothiadiazines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Triazolopyridines, on the other hand, are known for their applications in the treatment of cardiovascular disorders and type 2 diabetes .
List of Similar Compounds:- Triazolothiadiazines
- Triazolopyridines
- Pyrazolopyrimidines
- Imidazopyridines
Propiedades
Fórmula molecular |
C6H6N4 |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-3-2-4-7-10(6)9-5/h2-4H,1H3 |
Clave InChI |
BDPRQPDFZOVLEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=N1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)


